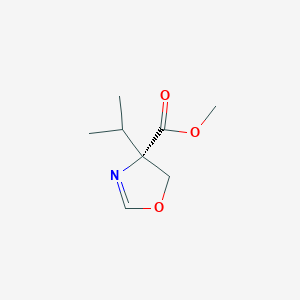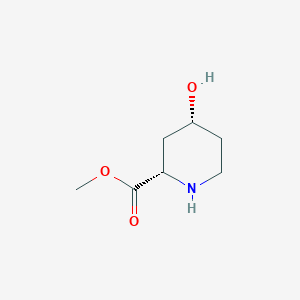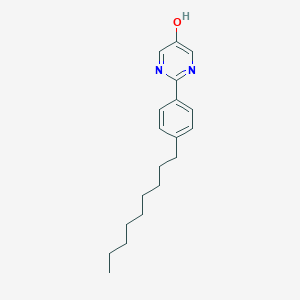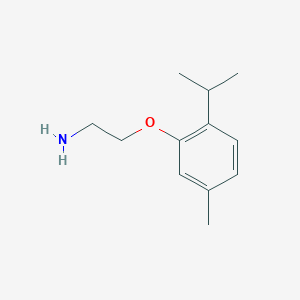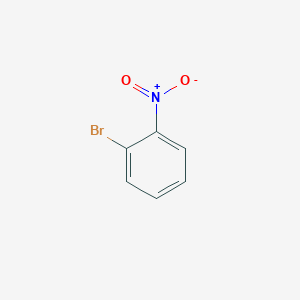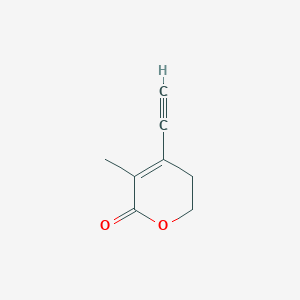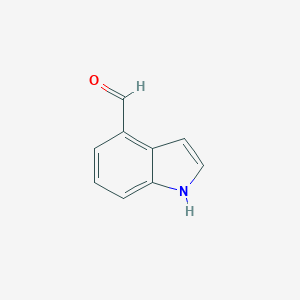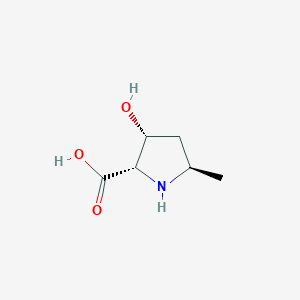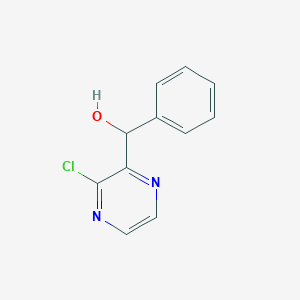
(3-Chloropyrazin-2-yl)-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyrazin-2-yl)-phenylmethanol, also known as CPZPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol is not fully understood. However, studies have suggested that (3-Chloropyrazin-2-yl)-phenylmethanol may act as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
(3-Chloropyrazin-2-yl)-phenylmethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can improve cognitive function in animal models of Alzheimer's disease. (3-Chloropyrazin-2-yl)-phenylmethanol has also been shown to modulate the release of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that it is relatively easy to synthesize and purify. (3-Chloropyrazin-2-yl)-phenylmethanol also has a wide range of potential applications in various fields. However, one limitation of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of (3-Chloropyrazin-2-yl)-phenylmethanol. One direction is to further investigate its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. Another direction is to study its potential as a modulator of neurotransmitter receptors in the brain. Additionally, (3-Chloropyrazin-2-yl)-phenylmethanol could be further studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol and its potential applications in various fields.
In conclusion, (3-Chloropyrazin-2-yl)-phenylmethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3-Chloropyrazin-2-yl)-phenylmethanol in various fields.
Métodos De Síntesis
(3-Chloropyrazin-2-yl)-phenylmethanol can be synthesized by reacting 3-chloropyrazine-2-carbaldehyde with phenylmethanol in the presence of a reducing agent such as sodium borohydride. The reaction can be carried out in various solvents such as ethanol or methanol under reflux conditions. The resulting product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, (3-Chloropyrazin-2-yl)-phenylmethanol can be used as a building block for the synthesis of other compounds. In medicinal chemistry, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In material science, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential use in the development of organic electronic devices.
Propiedades
Número CAS |
121246-85-3 |
|---|---|
Nombre del producto |
(3-Chloropyrazin-2-yl)-phenylmethanol |
Fórmula molecular |
C11H9ClN2O |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
(3-chloropyrazin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7,10,15H |
Clave InChI |
YADYCLNVHQIRGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
Sinónimos |
3-chloro-alpha-phenylpyrazinemethanol 3-Cl-PPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



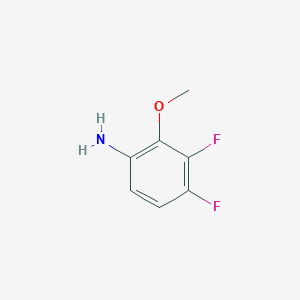
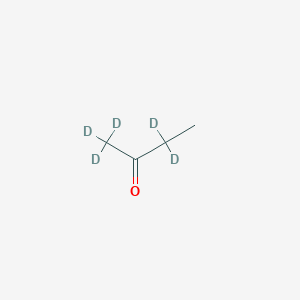
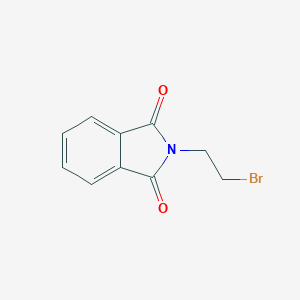
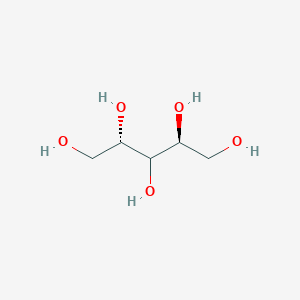
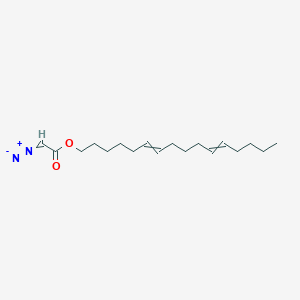
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
